molecular formula C24H16Cl2F4N2O2 B10934065 4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole

4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B10934065
M. Wt: 511.3 g/mol
InChI Key: MXTSBBKLPKLFJU-UHFFFAOYSA-N
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Description

4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the reaction of 4-chlorobenzyl chloride with 3,5-bis[3-(difluoromethoxy)phenyl]pyrazole under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole is unique due to its complex structure, which imparts specific reactivity and potential for diverse applications. Its multiple aromatic rings and halogen substituents make it a versatile compound in both research and industrial contexts .

Properties

Molecular Formula

C24H16Cl2F4N2O2

Molecular Weight

511.3 g/mol

IUPAC Name

4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis[3-(difluoromethoxy)phenyl]pyrazole

InChI

InChI=1S/C24H16Cl2F4N2O2/c25-17-9-7-14(8-10-17)13-32-22(16-4-2-6-19(12-16)34-24(29)30)20(26)21(31-32)15-3-1-5-18(11-15)33-23(27)28/h1-12,23-24H,13H2

InChI Key

MXTSBBKLPKLFJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC(F)F)Cl

Origin of Product

United States

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